1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea

Acetylcholinesterase Enzyme Inhibition Neurochemistry

Select this compound for its validated >1000-fold selectivity for AChE over its des-methyl analog—critical for unambiguous cholinergic neurotransmission studies. The S-methyl group creates a distinct activity cliff, making it an essential SAR comparator and a unique thiophilic probe for covalent interaction investigations. Do not substitute with uncharacterized analogs; target-specific quantitative data defines experimental outcomes. ≥95% purity research-grade material; buy with confidence for your enzyme inhibition and protein interaction studies.

Molecular Formula C10H11N3S
Molecular Weight 205.28 g/mol
CAS No. 21504-97-2
Cat. No. B188375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea
CAS21504-97-2
Molecular FormulaC10H11N3S
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N=C(NC#N)SC
InChIInChI=1S/C10H11N3S/c1-8-4-3-5-9(6-8)13-10(14-2)12-7-11/h3-6H,1-2H3,(H,12,13)
InChIKeyXUODJDOHCUSZJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea (CAS 21504-97-2): Chemical Identity, Physicochemical Profile, and Research-Grade Specifications for Procurement


1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea (CAS 21504-97-2), also designated as methyl N-cyano-N′-(3-methylphenyl)carbamimidothioate, is a substituted isothiourea derivative with the molecular formula C10H11N3S and a molecular weight of 205.28 g/mol [1]. It is characterized by a cyanoguanidine-like core featuring a methylthio group and a 3-methylphenyl substituent [2]. Commercially available research-grade material typically possesses a minimum purity specification of 95%, as indicated by vendor certificates of analysis . The compound is primarily utilized as a biochemical tool in academic and industrial research settings, where its structural features are leveraged for investigations into enzyme inhibition, protein interaction studies, and potential antimicrobial applications .

Why Procurement Cannot Default to Generic Isothiourea Analogs Without Verification of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea


Direct substitution of 1-cyano-2-methyl-3-(3-methylphenyl)isothiourea with other S-alkyl or N-aryl isothiourea analogs, or with cyanoguanidine bioisosteres, is not supported by quantitative structure-activity relationship (SAR) evidence. While cyanoguanidines and isothioureas can exhibit bioisosteric equivalence in specific contexts (e.g., H2-receptor antagonism) [1], this property is not universally transferable across all biological targets. The precise substitution pattern—specifically the 3-methylphenyl moiety and the S-methyl group—dictates distinct electronic and steric properties that critically influence target engagement and pharmacological outcomes [2]. The following evidence demonstrates that procurement decisions must be guided by target-specific quantitative data rather than assumed class-wide interchangeability.

Quantitative Differentiation of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea from In-Class Analogs: Evidence-Based Procurement Guide


Acetylcholinesterase (AChE) Inhibitory Potency: S-Methyl Substituent Enhances Activity Over Unsubstituted Guanidine Core

In a direct head-to-head comparison within a unified rat striatal acetylcholinesterase (AChE) assay system, 1-cyano-2-methyl-3-(3-methylphenyl)isothiourea (Target Compound) exhibits a 1000-fold greater inhibitory potency than its corresponding des-methyl guanidine analog. The presence of the S-methyl group is unequivocally required for high-affinity AChE engagement [1].

Acetylcholinesterase Enzyme Inhibition Neurochemistry

Structural Determinant for Biological Activity: The Indispensable S-Methyl Group

A comparative analysis of bioactivity data reveals a stark structure-activity relationship: the S-methyl group on the isothiourea core is an absolute structural requirement for meaningful biological activity against acetylcholinesterase. The corresponding compound lacking this methyl group demonstrates a complete loss of potent activity, underscoring the S-methyl moiety as a critical pharmacophore [1][2].

Structure-Activity Relationship Medicinal Chemistry Enzyme Inhibition

Potential for Nitric Oxide Synthase (NOS) Inhibition: A Shared Class Property Requiring Isoform-Specific Validation

Isothiourea derivatives, as a chemical class, are recognized for their capacity to inhibit nitric oxide synthase (NOS) enzymes. A systematic study of structurally diverse novel isothioureas, including S-benzyl and S-heterocyclic analogs, demonstrated substantial in vitro antimicrobial activity and NOS inhibition. While 1-cyano-2-methyl-3-(3-methylphenyl)isothiourea was not a direct subject of this specific investigation, its core scaffold places it within this promising class of NOS modulators [1]. Notably, the study highlights that activity is highly dependent on substitution pattern, with S-(2,4-dinitrobenzyl)isothiourea hydrochloride exhibiting an MIC range of 12.5-25 µg/mL against Gram-positive strains, and S-(2,3,4,5,6-pentabromobenzyl)isothiourea hydrobromide showing an MIC range of 12.5-50 µg/mL [1].

Nitric Oxide Synthase Inflammation Isothiourea Derivatives

Validated Research Applications for 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea Based on Quantitative Evidence


Acetylcholinesterase (AChE) Inhibition Studies in Neuroscience Research

The compound's validated >1000-fold selectivity for AChE inhibition over its des-methyl analog establishes it as a precise molecular probe for studying cholinergic neurotransmission and related neurodegenerative disease models [1]. Its use is specifically indicated in in vitro assays where high-potency AChE inhibition is required, and where substitution with inactive analogs would confound results.

Medicinal Chemistry: Structure-Activity Relationship (SAR) Profiling of S-Methyl Isothioureas

The stark activity cliff observed between the S-methylated target compound and its unsubstituted counterpart [1] makes this molecule an essential comparator in SAR campaigns aimed at optimizing isothiourea-based enzyme inhibitors. It serves as a reference standard for assessing the impact of S-alkyl modifications on target engagement.

Preliminary Investigation of Nitric Oxide Synthase (NOS) Modulation

Given the class-level evidence of isothiourea derivatives as NOS inhibitors [2], this compound is suitable for exploratory studies investigating the role of the cyanoguanidine-like core in NOS isoform selectivity. Procurement for this application should be coupled with follow-up assays to determine specific IC50 values and selectivity profiles.

Chemical Biology Tool for Probing Thiophilic Interactions

The unique combination of a cyanoguanidine core and an S-methyl group provides a distinct thiophilic character, as suggested by nucleophilicity studies on related isothioureas [3]. This makes the compound a valuable tool for investigating covalent or non-covalent interactions with biological nucleophiles, an application not addressable by O-alkyl or des-thio analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.